molecular formula C15H13NO5 B11508134 3-acetyl-2-(1,3-benzodioxol-5-ylamino)-6-methyl-4H-pyran-4-one

3-acetyl-2-(1,3-benzodioxol-5-ylamino)-6-methyl-4H-pyran-4-one

Cat. No.: B11508134
M. Wt: 287.27 g/mol
InChI Key: CLNZDFULOJCHTC-UHFFFAOYSA-N
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Description

3-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYL-4H-PYRAN-4-ONE is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a benzodioxole moiety with a pyranone ring, making it a subject of interest for researchers exploring new chemical entities with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYL-4H-PYRAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Acetylation: The benzodioxole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Pyranone Ring: The acetylated benzodioxole undergoes a cyclization reaction with a suitable diketone, such as acetylacetone, under acidic conditions to form the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYL-4H-PYRAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYL-4H-PYRAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

3-acetyl-2-(1,3-benzodioxol-5-ylamino)-6-methylpyran-4-one

InChI

InChI=1S/C15H13NO5/c1-8-5-11(18)14(9(2)17)15(21-8)16-10-3-4-12-13(6-10)20-7-19-12/h3-6,16H,7H2,1-2H3

InChI Key

CLNZDFULOJCHTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC3=C(C=C2)OCO3)C(=O)C

Origin of Product

United States

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